N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-18(15-10-5-2-6-11-15)19-17(14-8-3-1-4-9-14)22-21(27-19)23-20(25)16-12-7-13-26-16/h1-13H,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMNLKQUUGRBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a compound that belongs to the group of azole heterocycles. These compounds have been found to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the particular biological target of this compound.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The specific pathways and their downstream effects would depend on the particular biological target of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of this compound.
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic effects, supported by research findings and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C21H14N2O3S
- Molecular Weight : 378.41 g/mol
- CAS Number : 5033052
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. Key findings include:
- Cytotoxicity : The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For instance, derivatives containing the thiazole moiety have shown IC50 values as low as 1.61 µg/mL against certain cancer types .
| Cell Line | IC50 (µg/mL) |
|---|---|
| Jurkat (Bcl-2 positive) | < 1.61 |
| A-431 | < 1.98 |
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains with notable results:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated strong antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
The mechanism through which this compound exerts its biological effects is linked to its ability to interact with specific cellular targets:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit β-glucuronidase, an enzyme linked to drug-induced gastrointestinal toxicity, which could provide therapeutic benefits in mitigating side effects from other medications .
Study on Anticancer Efficacy
A recent study synthesized a series of thiazole derivatives, including this compound, and evaluated their anticancer properties against human leukemia cells (K563). The results indicated that compounds with thiazole rings displayed significant anti-proliferative effects, supporting their potential as anticancer agents.
Antimicrobial Evaluation
Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results confirmed that the thiazole derivative exhibited higher efficacy compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Scientific Research Applications
Anticancer Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide has been investigated for its anticancer properties. Research indicates that thiazole derivatives exhibit promising activity against various cancer cell lines.
Case Studies:
- Colon Carcinoma: Compounds similar to this compound have shown remarkable efficacy against colon carcinoma cell lines, such as HCT-15. For instance, a related thiazole compound demonstrated an IC50 value of 23.30 ± 0.35 mM against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Thiazole Derivative | HCT-15 | 23.30 ± 0.35 |
| Thiazole Compound | A549 | >1000 |
The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring significantly influence anticancer activity, with certain substitutions enhancing efficacy against specific cell lines .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Thiazole derivatives have been reported to exhibit good activity against various bacterial and fungal strains.
Research Findings:
- A study highlighted that thiazole derivatives showed significant antimicrobial activity against pathogens like E. coli and S. aureus. The presence of electron-withdrawing groups was crucial for enhancing the antimicrobial potency of the synthesized compounds .
| Pathogen | Activity |
|---|---|
| E. coli | Effective |
| S. aureus | Effective |
Antiviral Potential
Emerging research suggests that compounds similar to this compound may exhibit antiviral properties, particularly against RNA viruses.
Key Insights:
- Certain thiazole derivatives have shown inhibition of viral replication in vitro, specifically targeting the NS5B RNA polymerase of Hepatitis C virus (HCV). For example, derivatives demonstrated IC50 values as low as 0.35 μM against HCV NS5B .
| Virus | Target Enzyme | IC50 (μM) |
|---|---|---|
| HCV | NS5B | 0.35 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide, their synthesis routes, yields, and biological activities:
Key Research Findings and Implications
Activity Gaps : Unlike its thiophene or imidazole analogs, the furan-based target compound lacks reported biological data. Future studies should prioritize in vitro screening to evaluate its cytotoxicity profile.
Synthetic Scalability : High-yield routes (e.g., Suzuki coupling for aryl diversification) used in and could be adapted for synthesizing derivatives of the target compound .
Q & A
Q. What are the optimal synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be controlled to improve yields?
The synthesis typically involves multi-step reactions, including condensation of thiazole intermediates with furan-2-carboxamide derivatives. Key steps include:
- Acylation : Introducing the benzoyl group to the thiazole ring under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) .
- Amide Coupling : Reaction of the thiazol-2-amine intermediate with activated furan-2-carboxylic acid derivatives (e.g., using HATU or EDCI as coupling agents) .
- Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures to achieve >95% purity . Yields are highly sensitive to temperature (60–80°C optimal) and solvent choice (DMF or THF preferred) .
Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm substituent positions on the thiazole and furan rings. For example, the thiazole C-2 proton appears as a singlet near δ 7.5 ppm .
- HRMS : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm) . Computational tools like DFT (Density Functional Theory) model electronic properties and predict reactivity .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or methyl substitutions) impact the compound’s anticancer activity?
Structure-Activity Relationship (SAR) studies reveal:
- Benzoyl Group : Essential for intercalation with DNA or enzyme active sites. Fluorination at the phenyl ring (e.g., 4-fluorobenzoyl) enhances metabolic stability and bioavailability .
- Thiazole Core : Methyl substitution at C-4 increases steric hindrance, reducing off-target interactions while maintaining potency .
- Furan Carboxamide : Replacing furan with other heterocycles (e.g., thiophene) diminishes activity, suggesting furan’s role in H-bonding with targets . Data from NCI-DTP screening shows IC values ranging from 0.5–5 µM against leukemia and breast cancer cell lines .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in cytotoxicity data may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell line selection (e.g., NCI-60 panel vs. primary cells) .
- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid artifactual results. Pre-solubilize in PEG-400 for in vivo studies .
- Metabolic Instability : Perform stability studies in liver microsomes to identify labile groups (e.g., ester hydrolysis) and guide structural optimization .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to kinases (e.g., EGFR or Aurora B) using AutoDock Vina. The benzoyl group shows π-π stacking with tyrosine residues in kinase active sites .
- MD Simulations : Assess binding stability over 100-ns trajectories; furan carboxamide maintains hydrogen bonds with catalytic lysine residues .
- QSAR Models : Correlate logP values (2.5–3.5) with membrane permeability and cytotoxicity .
Data Analysis and Reproducibility
Q. What are best practices for validating crystallographic data of this compound?
- SHELX Refinement : Use SHELXL for small-molecule refinement. Key metrics: R < 5%, wR < 15%, and Flack parameter ≤0.1 .
- Twinned Data : Apply HKLF 5 format in SHELXL for handling twinning, common in thiazole derivatives due to pseudo-symmetry .
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full displacement parameters .
Q. How to address discrepancies in melting points reported across studies?
Variations (e.g., 180–190°C) arise from:
- Polymorphism : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms .
- Purity : Re-crystallize samples and validate via HPLC (≥99% purity) .
- Methodology : Use sealed capillary tubes and controlled heating rates (1°C/min) .
Biological Mechanism and Target Identification
Q. What pathways are implicated in this compound’s anticancer activity?
- Apoptosis Induction : Caspase-3/7 activation in Jurkat cells (2-fold increase at 10 µM) .
- Kinase Inhibition : IC of 0.8 µM against PI3Kγ, linked to reduced Akt phosphorylation .
- ROS Generation : 1.5-fold increase in ROS levels in MCF-7 cells, synergizing with doxorubicin .
Q. How to design in vivo studies to evaluate efficacy and toxicity?
- Dosing : 10–50 mg/kg daily via IP injection in xenograft models .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .
- Pharmacokinetics : Calculate t (4–6 hours) and AUC using LC-MS/MS .
Tables
Q. Table 1. Comparative Anticancer Activity of Analogues
| Substituent | IC (µM) | Target Pathway | Reference |
|---|---|---|---|
| 4-Fluorobenzoyl | 0.5 | PI3K/Akt Inhibition | |
| 3-Methylthiazole | 2.1 | ROS Generation | |
| Unsubstituted benzoyl | 5.3 | Caspase Activation |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signal | Structural Assignment |
|---|---|---|
| -NMR | δ 7.85 (s, 1H) | Thiazole C-2 proton |
| IR | 1650 cm | Amide C=O stretch |
| HRMS | m/z 421.1052 [M+H] | Molecular ion confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
